An In-depth Technical Guide to the Chemical Properties of 6-Amino-5-chloropyridine-3-sulfonic acid
An In-depth Technical Guide to the Chemical Properties of 6-Amino-5-chloropyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 6-Amino-5-chloropyridine-3-sulfonic acid is limited in publicly available literature. This guide has been compiled by leveraging established principles of organic chemistry and drawing upon comprehensive data from structurally analogous compounds. The proposed synthetic routes and predicted chemical properties are based on expert analysis and are intended to serve as a robust resource for researchers in the field.
Introduction
6-Amino-5-chloropyridine-3-sulfonic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, and its functionalization with amino, chloro, and sulfonic acid groups offers a unique combination of electronic and steric properties.[1][2] This trifunctionalized heterocycle presents multiple avenues for chemical modification, making it a valuable building block for the synthesis of novel bioactive molecules. The strategic placement of an amino group at the 6-position, a chlorine atom at the 5-position, and a sulfonic acid group at the 3-position creates a distinct electronic environment within the pyridine ring, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, predicted spectroscopic data, and essential safety information for 6-Amino-5-chloropyridine-3-sulfonic acid, empowering researchers to effectively utilize this compound in their scientific endeavors.
Physicochemical Properties
The physicochemical properties of 6-Amino-5-chloropyridine-3-sulfonic acid can be predicted based on the contributions of its constituent functional groups. The presence of the highly polar sulfonic acid and amino groups suggests that the compound will be a crystalline solid with a high melting point and significant water solubility. The chlorine atom will contribute to the overall molecular weight and may slightly decrease water solubility compared to its non-chlorinated analog.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₅H₅ClN₂O₃S | Based on chemical structure |
| Molecular Weight | 208.62 g/mol | Calculated from atomic weights |
| Appearance | White to off-white crystalline solid | Analogy with similar compounds like 2-Amino-5-chloropyridine.[3] |
| Melting Point | >300 °C | High melting points are characteristic of amino sulfonic acids.[4] |
| Solubility | Soluble in water, DMSO; sparingly soluble in methanol.[4] | The sulfonic acid and amino groups confer high polarity. |
| pKa | Acidic (sulfonic acid), weakly basic (amino group and pyridine nitrogen) | The sulfonic acid group is strongly acidic (pKa < 1), while the amino group and pyridine nitrogen are basic (pKa of aminopyridines is typically in the range of 3-7). |
Proposed Synthesis Pathway
Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid
The initial step involves the sulfonation of 2-aminopyridine. The amino group is an activating, ortho-, para- directing group, which will direct the incoming sulfonic acid group to the 3- and 5-positions. The 3-position is generally favored.
Reaction:
A proposed reaction scheme for the synthesis of 6-Aminopyridine-3-sulfonic acid.
Experimental Protocol:
-
A mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared in a suitable reaction vessel.[5]
-
A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol.[5]
-
The reaction mixture is heated to 210°C and maintained at this temperature for approximately 5 hours.[5]
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.[5]
-
The resulting precipitate of 6-aminopyridine-3-sulfonic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.[5]
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Serves as both the solvent and the sulfonating agent. The high concentration is necessary to generate the electrophilic species, SO₃.
-
Aluminum Powder and Ethanol: While the exact role of aluminum powder and ethanol is not explicitly detailed in the reference, they may act as catalysts or promoters for the reaction.
-
High Temperature (210°C): The sulfonation of pyridine rings is generally a difficult reaction that requires high temperatures to overcome the aromatic stability of the ring.
-
Pouring onto Ice: This serves to quench the reaction and to precipitate the product, which is less soluble in the acidic aqueous solution at low temperatures.
Step 2: Electrophilic Chlorination of 6-Aminopyridine-3-sulfonic acid
The second step is the selective chlorination of 6-aminopyridine-3-sulfonic acid at the 5-position. The directing effects of the substituents on the pyridine ring are crucial here. The amino group at the 6-position is an activating ortho-, para- director, while the sulfonic acid group at the 3-position is a deactivating meta- director. The 5-position is ortho to the activating amino group and meta to the deactivating sulfonic acid group, making it the most likely site for electrophilic substitution.
Reaction:
A proposed reaction scheme for the chlorination of 6-Aminopyridine-3-sulfonic acid.
Experimental Protocol (Proposed):
-
6-Aminopyridine-3-sulfonic acid (1 equivalent) is dissolved or suspended in a suitable solvent (e.g., acetonitrile, acetic acid).
-
N-Chlorosuccinimide (NCS) (1-1.2 equivalents) is added portion-wise to the reaction mixture.[6]
-
The reaction is stirred at a temperature between 0°C and 100°C for a period of 0.5 to 24 hours, while monitoring the progress by a suitable technique (e.g., TLC or LC-MS).[6]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.
-
Purification can be achieved by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): A mild and effective electrophilic chlorinating agent that is often used for the chlorination of activated aromatic and heteroaromatic rings.[6] It is generally safer and easier to handle than chlorine gas.
-
Solvent: The choice of solvent will depend on the solubility of the starting material and the reaction temperature. Acetonitrile and acetic acid are common solvents for such reactions.
-
Temperature and Reaction Time: These parameters will need to be optimized to achieve a good yield and selectivity, minimizing the formation of dichlorinated byproducts.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Amino-5-chloropyridine-3-sulfonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show two aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale/Reference |
| H-2 | 8.0 - 8.2 | Singlet | The proton at the 2-position is adjacent to the electron-withdrawing nitrogen atom and the sulfonic acid group, leading to a downfield shift. Similar protons in 2-aminopyridine appear around 8.05 ppm.[7] |
| H-4 | 7.4 - 7.6 | Singlet | The proton at the 4-position is influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonic acid groups. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale/Reference |
| C-2 | 150 - 155 | The carbon adjacent to the ring nitrogen typically appears at a very downfield chemical shift.[8] |
| C-3 | 135 - 140 | The carbon bearing the sulfonic acid group will be deshielded. |
| C-4 | 120 - 125 | This carbon is influenced by both electron-donating and electron-withdrawing groups. |
| C-5 | 115 - 120 | The carbon attached to the chlorine atom will be deshielded compared to an unsubstituted carbon. The chemical shift for C-5 in 2-amino-5-chloropyridine is around this range.[8] |
| C-6 | 155 - 160 | The carbon bearing the amino group will be significantly shielded. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale/Reference |
| N-H stretch (amino group) | 3400 - 3200 | Medium | Characteristic for primary amines.[9] |
| O-H stretch (sulfonic acid) | 3000 - 2500 | Broad, Strong | Characteristic for the hydroxyl group of a sulfonic acid. |
| C=C, C=N stretch (pyridine ring) | 1600 - 1450 | Medium to Strong | Typical for aromatic and heteroaromatic rings.[10] |
| S=O stretch (sulfonic acid) | 1250 - 1150 and 1080 - 1030 | Strong | Asymmetric and symmetric stretching vibrations of the SO₂ group. |
| C-Cl stretch | 800 - 600 | Medium | Characteristic for the carbon-chlorine bond. |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Rationale/Reference |
| [M]⁺ | 208/210 | The molecular ion peak will show an isotopic pattern characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[11] |
| [M-SO₃]⁺ | 128/130 | Loss of sulfur trioxide is a common fragmentation pathway for sulfonic acids. |
| [M-HSO₃]⁺ | 127/129 | Loss of the sulfonic acid group. |
Reactivity and Chemical Behavior
The chemical reactivity of 6-Amino-5-chloropyridine-3-sulfonic acid is dictated by the interplay of its three functional groups.
-
Amino Group: The amino group can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. It also acts as an activating group, making the pyridine ring more susceptible to further electrophilic substitution, although the sulfonic acid group has a deactivating effect.
-
Chloro Group: The chlorine atom at the 5-position is on an electron-deficient pyridine ring and may be susceptible to nucleophilic aromatic substitution, although less so than chloro groups at the 2- or 4-positions.[12]
-
Sulfonic Acid Group: The sulfonic acid group is strongly acidic and can be converted to other functional groups such as sulfonyl chlorides, sulfonamides, and sulfonate esters. The sulfonyl chloride can be prepared by reacting the sulfonic acid with reagents like phosphorus pentachloride or thionyl chloride.[5]
Safety and Handling
While specific toxicity data for 6-Amino-5-chloropyridine-3-sulfonic acid are not available, a comprehensive safety assessment can be made based on the known hazards of its constituent functional groups and related compounds.
Hazard Assessment:
-
Aminopyridines: Aminopyridines are known to be toxic and can be absorbed through the skin.[13] They can cause irritation to the eyes, skin, and respiratory tract.[14]
-
Chlorinated Pyridines: Chlorinated pyridines can also be toxic and harmful if ingested or absorbed through the skin.[3]
-
Sulfonic Acids: Sulfonic acids are generally corrosive and can cause burns to the skin and eyes.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Amino-5-chloropyridine-3-sulfonic acid represents a versatile and potentially valuable building block for the synthesis of novel compounds with applications in drug discovery and materials science. Although direct experimental data is scarce, this in-depth technical guide provides a solid foundation for researchers by offering a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a thorough safety assessment based on the well-established chemistry of its constituent functional groups and analogous compounds. The provided protocols and data are intended to be a starting point for further experimental investigation and optimization. As with any chemical research, all experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards involved.
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